4-Formyl-1-methylpyridinium benzenesulfonate

Catalog No.
S783843
CAS No.
82228-89-5
M.F
C13H13NO4S
M. Wt
279.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-1-methylpyridinium benzenesulfonate

CAS Number

82228-89-5

Product Name

4-Formyl-1-methylpyridinium benzenesulfonate

IUPAC Name

benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

InChI

InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

HSVLGIFAXFDLMU-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-]

4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt widely used for the conversion of primary amines to the carbonyl compounds like aldehydes and ketones. The reaction conditions are mild, suitable for compounds with sensitive functional groups thereby providing an efficient alternative for such transformations.

4-Formyl-1-methylpyridinium benzenesulfonate (CAS 82228-89-5), widely known as Rapoport's salt (RS), is a highly specialized pyridinium salt utilized for the mild, biomimetic conversion of primary amines to aldehydes and ketones. Functioning as a synthetic surrogate for pyridoxal 5'-phosphate (vitamin B6), RS facilitates imine formation, prototropic rearrangement, and subsequent hydrolysis under exceptionally mild conditions. Its primary industrial and advanced research applications include the site-specific N-terminal transamination of proteins—particularly for antibody-drug conjugate (ADC) development—and critical deaminative transformations in the total synthesis of complex active pharmaceutical ingredients (APIs) like lurbinectedin and ecteinascidin 743. The benzenesulfonate (besylate) counterion provides optimal solubility in organic solvents, excellent crystallinity, and redox stability, making it a highly scalable and reliable reagent for sensitive bioconjugation and late-stage pharmaceutical manufacturing workflows [1].

Substituting 4-formyl-1-methylpyridinium benzenesulfonate with generic transamination reagents like pyridoxal 5'-phosphate (PLP) or alternative halide salts (e.g., 4-formyl-1-methylpyridinium iodide) frequently leads to suboptimal yields, sequence limitations, and process inconsistencies. While PLP is the classical biological transamination cofactor, it exhibits significantly lower reactivity toward specific amino acid sequences (such as glutamate-rich N-termini found in many antibodies) and is prone to batch-to-batch variability in large-scale applications. Conversely, employing the iodide salt introduces a redox-active and nucleophilic counterion that can interfere with sensitive downstream oxidative steps or metal-catalyzed cross-couplings. Furthermore, in the commercial synthesis of complex APIs like lurbinectedin, the exact purity and crystalline profile of the benzenesulfonate salt are critical; lower-quality grades or alternative counterions fail to meet the stringent conversion requirements, leading to incomplete reactions and unacceptable impurity profiles[1].

Superior Transamination Efficiency for Glutamate-Terminal Proteins

In the site-specific modification of proteins, the choice of transamination reagent dictates the overall conversion efficiency. Comparative studies on the modification of the heavy chains of anti-HER2 human IgG1 (Herceptin), which possess N-terminal glutamate residues, demonstrated that Rapoport's salt (RS) achieves significantly higher conversion rates compared to the traditional reagent, pyridoxal 5'-phosphate (PLP). While PLP often requires elevated temperatures (e.g., 37 °C) and prolonged reaction times to achieve moderate yields, RS facilitated highly efficient site-selective modification under mild conditions (pH 6.5, room temperature). This heightened reactivity toward acid-rich N-terminal sequences makes RS the preferred reagent for generating well-defined antibody-drug conjugates with optimal drug-to-antibody ratios [1].

Evidence DimensionTransamination efficiency on glutamate-terminal antibodies
Target Compound DataHigh conversion efficiency at room temperature and pH 6.5
Comparator Or BaselinePyridoxal 5'-phosphate (PLP) (moderate/low yields requiring 37 °C)
Quantified DifferenceSubstantially higher conversion rate and milder thermal condition requirement for RS
ConditionsAnti-HER2 human IgG1 (Herceptin) heavy chain modification, pH 6.5

Enables the efficient, scalable production of site-specific antibody-drug conjugates without subjecting sensitive proteins to denaturing thermal conditions.

Reagent Stability, Recrystallization, and Batch-to-Batch Reproducibility

For large-scale bioconjugation and pharmaceutical manufacturing, reagent consistency is paramount. 4-Formyl-1-methylpyridinium benzenesulfonate offers a distinct manufacturing advantage over PLP due to its robust physical properties. RS can be easily recrystallized to ultra-high purity, effectively eliminating the batch-to-batch variability that plagues the scale-up of PLP-mediated reactions. Furthermore, process optimization for APIs such as lurbinectedin explicitly highlights that the ultra-quality of the benzenesulfonate salt is critical for reaction success; lower-grade materials or less stable analogs result in inconsistent reaction completion and low yields, making high-purity RS an absolute requirement for commercial-scale synthesis [1].

Evidence DimensionScalability and purity control in API synthesis
Target Compound DataEasily recrystallized, highly stable, supports consistent large-scale API synthesis
Comparator Or BaselinePyridoxal 5'-phosphate (PLP) (prone to batch variability) and lower-purity RS grades (inconsistent reaction completion)
Quantified DifferenceElimination of batch-to-batch variability and improved reaction consistency at scale
ConditionsLarge-scale bioconjugation and late-stage API synthesis (e.g., Lurbinectedin)

Ensures reproducible yields and predictable impurity profiles in high-value pharmaceutical manufacturing, drastically reducing the risk of batch failure.

Counterion Inertness: Benzenesulfonate vs. Halides

The selection of the benzenesulfonate (besylate) counterion over halides, such as iodide, is critical in complex synthetic pathways. 4-Formyl-1-methylpyridinium iodide introduces a nucleophilic and redox-active iodide ion, which can undergo undesired oxidation or interfere with transition-metal catalysts used in subsequent steps. The benzenesulfonate anion, by contrast, is non-nucleophilic, redox-inert, and provides superior solubility in a wide range of organic solvents (e.g., DMF, dichloromethane). This inertness is essential during the biomimetic conversion of primary amines to aldehydes in the presence of sensitive functional groups, ensuring that the transamination proceeds without counterion-induced side reactions [1].

Evidence DimensionCounterion redox and nucleophilic inertness
Target Compound DataBenzenesulfonate (redox-inert, non-nucleophilic, high organic solubility)
Comparator Or Baseline4-Formyl-1-methylpyridinium iodide (redox-active, nucleophilic)
Quantified DifferencePrevention of counterion-induced side reactions and catalyst poisoning
ConditionsMild biomimetic transamination in complex organic synthesis

Prevents yield loss and impurity generation caused by unwanted counterion reactivity in multi-step total synthesis and sensitive bioconjugations.

Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

Due to its superior transamination efficiency on glutamate-terminal sequences compared to PLP, this compound is the optimal choice for converting N-terminal amines of antibodies into reactive carbonyls, enabling precise, site-specific oxime or hydrazone ligation[1].

Large-Scale API Manufacturing (e.g., Lurbinectedin)

In the commercial synthesis of complex alkaloid APIs like lurbinectedin and ecteinascidin 743, the ultra-high purity and batch-to-batch reproducibility of the benzenesulfonate salt are critical for ensuring consistent deaminative transformations and high overall yields [2].

Biomimetic Amine Oxidation in Complex Total Synthesis

When converting primary amines to aldehydes or ketones in the presence of highly sensitive functional groups, the redox-inert and non-nucleophilic nature of the benzenesulfonate counterion prevents the side reactions commonly associated with halide alternatives [3].

Dates

Last modified: 08-15-2023

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